molecular formula C24H38N2O3 B14987280 2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Cat. No.: B14987280
M. Wt: 402.6 g/mol
InChI Key: KLGMEZZFDRRRRT-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is a complex organic compound that features a combination of phenoxy, morpholine, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide typically involves multiple steps:

Industrial Production Methods

These optimizations may include the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The phenoxy and morpholine groups are likely involved in binding to target proteins or enzymes, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)cyclohexanol: Shares the phenoxy and cyclohexyl groups but lacks the morpholine and propanamide components.

    Morpholine derivatives: Compounds containing the morpholine group but with different substituents.

    Phenoxy compounds: Various compounds with the phenoxy group but different structural frameworks.

Uniqueness

2-(4-tert-butylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide is unique due to its combination of phenoxy, morpholine, and cyclohexyl groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H38N2O3

Molecular Weight

402.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide

InChI

InChI=1S/C24H38N2O3/c1-19(29-21-10-8-20(9-11-21)23(2,3)4)22(27)25-18-24(12-6-5-7-13-24)26-14-16-28-17-15-26/h8-11,19H,5-7,12-18H2,1-4H3,(H,25,27)

InChI Key

KLGMEZZFDRRRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1(CCCCC1)N2CCOCC2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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